

# NMR Spectroscopy of (+)-Crinatusin A1: Application Notes and Protocols

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## Compound of Interest

Compound Name: (+)-Crinatusin A1

Cat. No.: B15578164

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Initial searches for detailed NMR spectroscopic data and experimental protocols for **(+)-Crinatusin A1** did not yield specific results for this compound. The information available in the public domain is insufficient to generate comprehensive application notes and protocols as requested.

The successful application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of natural products like **(+)-Crinatusin A1**, a putative crinane alkaloid, is critically dependent on the availability of foundational spectral data. This includes detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts, coupling constants, and data from two-dimensional NMR experiments such as COSY, HSQC, and HMBC.

Extensive searches of scientific databases and literature have been conducted to locate a publication detailing the isolation and structural characterization of **(+)-Crinatusin A1**. Such a publication would be the primary source for the quantitative NMR data required to fulfill the core requirements of this request. Unfortunately, no specific records matching "**(+)-Crinatusin A1**" and its associated NMR data could be found.

While general information on the NMR spectroscopy of crinane alkaloids from various *Crinum* species is available, this information is not specific enough to be applied to "**(+)-Crinatusin A1**" without the actual experimental data for the compound itself. The chemical shifts and coupling constants of alkaloids can vary significantly based on minor structural modifications and stereochemistry.

Therefore, without the primary NMR data for **(+)-Crinatusin A1**, it is not possible to:

- Summarize quantitative data into clearly structured tables.
- Provide detailed, specific experimental protocols for its NMR analysis.
- Create accurate diagrams representing its specific structure or any associated signaling pathways.

It is possible that "**(+)-Crinatusin A1**" is a novel or very recently isolated compound, and its characterization data has not yet been published. Alternatively, the name may be a synonym or a misnomer for another known compound, though searches for potential alternatives have also been unsuccessful.

For researchers, scientists, and drug development professionals interested in the NMR spectroscopy of crinane alkaloids, the general methodologies and protocols for similar compounds can serve as a starting point. However, for the specific analysis of **(+)-Crinatusin A1**, the primary research article describing its isolation and structure elucidation is an essential prerequisite. We recommend monitoring scientific literature for the publication of this data.

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